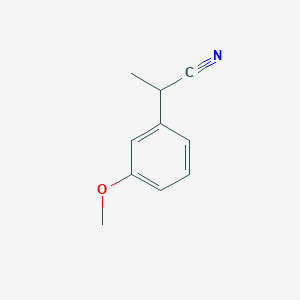

2-(3-Methoxyphenyl)propanenitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various organic compounds with methoxyphenyl groups has been reported in the literature. For instance, a novel compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile was synthesized and characterized using spectroscopic techniques such as FT-IR, UV-vis, and NMR. The synthesis route was not detailed, but the characterization suggests a successful synthesis of the compound . Another compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a simple route and yielded a potential blue light emitting material . Additionally, 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds were synthesized and examined using density functional theory and various spectroscopic methods . These studies demonstrate the active research in synthesizing methoxyphenyl-containing compounds, although the specific synthesis details for 2-(3-Methoxyphenyl)propanenitrile are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using both experimental and theoretical methods. X-ray crystallography confirmed the three-dimensional structure of the synthesized compounds . Density functional theory (DFT) was employed to calculate the optimized structural parameters and to predict the vibrational spectra, which were in good agreement with the experimental data . The non-covalent interaction analysis and molecular docking studies provided insights into the potential biological activity of these compounds . The molecular structure of 2-(4-methoxyphenylseleno)-1,3-dithiane was also determined, revealing an axial orientation of the arylseleno moiety .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-(3-Methoxyphenyl)propanenitrile. However, the synthesis of related compounds suggests that condensation reactions and the use of sodium hydroxide as a catalyst may be involved in the formation of these types of molecules . The molecular docking study implies that these compounds could interact with biological receptors, indicating potential reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic methods. The vibrational wavenumbers, dipole moment, linear polarizability, and hyperpolarizability values were computed, indicating that some of these compounds could serve as nonlinear optical materials . The photophysical studies of the nicotinonitrile derivative revealed good absorption and fluorescence properties, with a positive solvatochromic effect observed upon changing solvent polarity . The thermodynamic properties at different temperatures were calculated, showing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . The molecular electrostatic potential, HOMO-LUMO energies, and Fukui functions were also analyzed to understand the electronic properties and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Electrolyte Development for Lithium-Ion Batteries

2-(3-Methoxyphenyl)propanenitrile and its derivatives have been explored for their potential in enhancing the safety and performance of electrolytes for lithium-ion batteries. A study by Liu et al. (2016) introduced a mixture containing a derivative of this compound, which showed improved safety and wettability compared to conventional electrolytes.

Biocatalysis Research

In the field of biocatalysis, Chhiba et al. (2012) utilized β-aminonitriles (derivatives of 2-(3-Methoxyphenyl)propanenitrile) for enantioselective hydrolysis, showcasing the potential of these compounds in producing specific chiral products.

Lignin Degradation Research

The study by Cui and Dolphin (1995) investigated the oxidation of derivatives of 2-(3-Methoxyphenyl)propanenitrile as part of lignin model compounds, contributing to our understanding of lignin degradation and potential applications in biofuel production.

Synthetic Chemistry and Heterocyclic Compound Synthesis

Pavel Drabina and Sedlák (2012) highlighted the use of 2-amino-2-alkyl(aryl)propanenitriles, closely related to 2-(3-Methoxyphenyl)propanenitrile, in synthesizing a range of heterocyclic systems, underscoring the versatility of these compounds in medicinal chemistry.

Environmental Chemistry and Pollutant Degradation

In environmental chemistry, Lai et al. (2013) investigated the degradation of a related compound, 3,3'-iminobis-propanenitrile, using a micro-electrolysis system, contributing to the development of methods for pollutant degradation.

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCLZIIKZFCPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)propanenitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)

![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)